molecular formula C10H10O3 B3358987 (4-Methoxybenzofuran-6-yl)methanol CAS No. 831223-00-8

(4-Methoxybenzofuran-6-yl)methanol

Cat. No.: B3358987
CAS No.: 831223-00-8
M. Wt: 178.18 g/mol
InChI Key: OJAZSXRDGYZNKZ-UHFFFAOYSA-N
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Description

(4-Methoxybenzofuran-6-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of a methoxy group at the 4-position and a hydroxymethyl group at the 6-position of the benzofuran ring imparts unique properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzofuran-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-4-methoxybenzaldehyde with a suitable reagent to form the benzofuran ring, followed by reduction to introduce the hydroxymethyl group at the 6-position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxybenzofuran-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzofuran-6-carboxylic acid.

    Reduction: Formation of 4-methoxybenzofuran-6-ylmethane.

    Substitution: Formation of derivatives with different substituents at the 4-position.

Scientific Research Applications

(4-Methoxybenzofuran-6-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (4-Methoxybenzofuran-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

    4-Methoxybenzofuran: Lacks the hydroxymethyl group at the 6-position.

    6-Hydroxybenzofuran: Lacks the methoxy group at the 4-position.

    4,6-Dimethoxybenzofuran: Contains an additional methoxy group at the 6-position.

Uniqueness: (4-Methoxybenzofuran-6-yl)methanol is unique due to the presence of both the methoxy group at the 4-position and the hydroxymethyl group at the 6-position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-methoxy-1-benzofuran-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-4-7(6-11)5-10-8(9)2-3-13-10/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAZSXRDGYZNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831223-00-8
Record name 4-Methoxy-6-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831223-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxybenzofuran-6-yl)methanol
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